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Compound of Interest

Compound Name: 2-Hydroxy-D-Phenylalanine

Cat. No.: B556769

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and
data pertinent to the structural elucidation of D-o-Tyrosine. Given the relative scarcity of
published data for this specific isomer compared to its para counterpart (D-Tyrosine) and the
more common L-Tyrosine, this document synthesizes available information on closely related
compounds to present a complete analytical picture. It covers spectroscopic techniques (NMR,
Mass Spectrometry, FTIR), X-ray crystallography, and chromatographic methods for chiral
separation. Detailed experimental protocols are provided for key analytical techniques.
Furthermore, this guide includes visualizations of the structural elucidation workflow and a
representative D-amino acid signaling pathway to contextualize the biological relevance of D-
amino acids like D-o-Tyrosine.

Introduction

D-o-Tyrosine (D-ortho-Tyrosine) is one of the three positional isomers of Tyrosine, with the
hydroxyl group at the ortho position of the phenyl ring. Like other D-amino acids, it is less
common in nature than its L-enantiomer but holds significant interest in various fields, including
pharmacology and drug development, due to its potential for increased metabolic stability and
unique biological activities. The precise structural characterization of D-o-Tyrosine is
fundamental for understanding its chemical properties, biological functions, and for its
application in the synthesis of novel peptides and pharmaceuticals. This guide outlines the
essential analytical techniques employed for its structural elucidation.
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Physicochemical Properties

The fundamental physical and chemical properties of a molecule are the first step in its

characterization. While specific experimental data for D-o-Tyrosine is limited, the properties can

be inferred from its isomers.

Value (for Tyrosine

Property Reference/Note

Isomers)
Molecular Formula CoH11NOs [1]
Molecular Weight 181.19 g/mol [1]

) ) General observation for amino
Appearance White crystalline powder ]
acids
] ] Decomposes at high

Melting Point [2]

temperatures

Sparingly soluble in water;
Solubility soluble in dilute acids and [2]

bases
Isoelectric Point (pl) ~5.5 Estimated based on structure

Optical Rotation [a]D

Expected to be equal in

magnitude but opposite in sign

to L-o-Tyrosine

Theoretical principle

Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the molecular structure by probing

the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While a dedicated spectrum for D-o-Tyrosine is not readily available, data from DL-o0-

Tyrosine can be used, as enantiomers are indistinguishable in an achiral solvent.
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H NMR Spectral Data (for DL-0-Tyrosine in DMSO-de)

Chemical Shift (6, ppm) Multiplicity Assignment
7.11 m Aromatic H
7.06 m Aromatic H
6.73 m Aromatic H
6.71 m Aromatic H
3.43 m a-H

3.09 dd B-H

2.77 dd B-H

Data sourced from a
representative spectrum of DL-

o-Tyrosine[3].

13C NMR Spectral Data (Expected for o-Tyrosine)

Chemical Shift (6, ppm)

Assignment

~173 C=0 (Carboxyl)

~155 C-OH (Aromatic)

~130-115 Aromatic Carbons

~125 Quaternary Aromatic Carbon

~56 a-C

~37 B-C

Expected chemical shifts are based on general

values for substituted amino acids and related

tyrosine isomers[4][5][6].
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in the confirmation of its identity and structure. The mass spectrum is
expected to be identical for both D- and L-o-Tyrosine.

Key Fragmentation Data (Electron lonization - El) for Tyrosine Isomers

m/z lon Proposed Fragment
181 [M]* Molecular lon
136 [M - COOH]* Loss of the carboxyl group
Benzylic cation resulting from
107 [C7H70]*
cleavage of the Ca-Cp bond
77 [CeHs]* Phenyl cation

Fragmentation patterns are
based on general principles
and data for tyrosine

isomers[7][8].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The FTIR spectrum for D-o-Tyrosine is expected to be identical

to that of L-o-Tyrosine.

Characteristic FTIR Absorption Bands for Tyrosine
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Wavenumber (cm~?) Vibration Functional Group

Phenolic -OH, Carboxylic acid

3200-2800 O-H and N-H stretch _OH. Amino -NHz
~3030 C-H stretch Aromatic C-H

~1735 C=0 stretch Carboxylic acid C=0
~1600, ~1500 C=C stretch Aromatic ring

~1515 N-H bend Amino group

~1240 C-O stretch Phenolic C-O

Data is representative for
tyrosine and its derivatives[9]
[LO][11][12].

Crystallographic and Chromatographic Analysis
X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its
crystalline state. While crystal structures for various polymorphs of L-Tyrosine have been
determined, specific crystallographic data for D-o-Tyrosine is not widely published. The
analysis would yield precise bond lengths, bond angles, and the absolute stereochemistry of
the chiral center. The unit cell parameters for D-o-Tyrosine would be identical to those of L-o-
Tyrosine, but it would crystallize in a space group that reflects its opposite chirality or in a
centrosymmetric space group if it forms a racemic crystal with the L-enantiomer[13][14].

Chiral High-Performance Liquid Chromatography
(HPLC)

Chiral HPLC is essential for separating enantiomers and determining the enantiomeric purity of
D-o-Tyrosine. This technique uses a chiral stationary phase (CSP) that interacts differently with
the D- and L-enantiomers, leading to different retention times.

Typical Chiral HPLC Parameters for Tyrosine Enantiomers
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Parameter Description
Chiral stationary phase (e.g., Crown ether-
Column _ _
based, Teicoplanin-based)[15][16]
A mixture of an organic solvent (e.g., methanol,
] acetonitrile) and an aqueous buffer, often with
Mobile Phase o . ) ) )
an acidic modifier (e.qg., trifluoroacetic acid)[17]
[18]
Flow Rate Typically 0.5 - 1.0 mL/min
Detection UV-Vis at ~274 nm (due to the aromatic ring)

Expected Result

Baseline separation of D-o-Tyrosine and L-o-

Tyrosine peaks.

Mandatory Visualizations

Experimental and Logical Workflows

The structural elucidation of a chiral molecule like D-o-Tyrosine follows a systematic workflow,

integrating various analytical techniques to build a complete structural picture.
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Fig. 1: Workflow for the structural elucidation of D-o-Tyrosine.

Relevant Biological Sighaling Pathway

While a specific signaling pathway for D-o-Tyrosine is not well-defined, the signaling of D-
serine, another D-amino acid, provides a well-studied representative model for the biological
relevance of such molecules, particularly in the central nervous system. This pathway involves
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the synthesis of the D-amino acid, its action as a co-agonist at the NMDA receptor, and its
subsequent degradation.

é Neuron / Glia N

L-Serine

Serine Racemase (SR)

D-Serine

J

Release via Transporter

Synaptic Cleft

Uptake & Degradation

\
A#trocyte /wnaptineuron )

Co-agonist Binding Agonist Binding

Oxidative Deamination

a-Keto Acid + NHs + H20:2

Downstream Signaling
(e.g., Synaptic Plasticity)

/)

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Fig. 2: Representative D-amino acid signaling via the NMDA receptor.

Experimental Protocols
Protocol for NMR Spectroscopic Analysis

Sample Preparation: Dissolve approximately 5-10 mg of purified D-o-Tyrosine in a suitable
deuterated solvent (e.g., 0.7 mL of DMSO-ds or D20 with a pH adjustment). For D20,
lyophilize the sample from D20 once to exchange labile protons.

IH NMR Acquisition:
o Acquire a standard 1D *H NMR spectrum at a field strength of 400 MHz or higher.
o Set the spectral width to cover the range of approximately 0-12 ppm.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64
scans).

o Apply a solvent suppression technique if necessary (e.g., for the HOD peak in D20).
13C NMR Acquisition:

o Acquire a proton-decoupled 1D 13C NMR spectrum.

o Set the spectral width to cover the range of approximately 0-200 ppm.

o Alarger number of scans will be required due to the lower natural abundance of 13C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shifts using the residual solvent
peak or an internal standard (e.g., TMS).

Protocol for Mass Spectrometric Analysis (LC-MS)

Sample Preparation: Prepare a dilute solution of D-o-Tyrosine (e.g., 10 pg/mL) in a suitable
solvent compatible with the HPLC mobile phase (e.g., water/methanol).
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e Chromatography:
o Inject the sample into an HPLC system coupled to the mass spectrometer.
o Use a standard reversed-phase C18 column.

o Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and
mobile phase B (e.g., acetonitrile with 0.1% formic acid).

e Mass Spectrometry (ESI):
o Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
o Perform a full scan to identify the protonated molecular ion [M+H]*.

o Conduct tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern. This
helps in confirming the structure.

o Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and
identify characteristic fragment ions.

Protocol for Chiral HPLC Separation

e System Preparation:

o Equip an HPLC system with a suitable chiral column, such as a CROWNPAK® CR-I(+)
column.

o Prepare the mobile phase: an agueous solution of perchloric acid (pH ~1.0-2.0).

o Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min)
until a stable baseline is achieved.

e Sample Analysis:

o Dissolve the racemic o-Tyrosine sample in the mobile phase at a low concentration (e.qg.,
0.1 mg/mL).

o Inject a small volume (e.g., 5-10 puL) of the sample onto the column.
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o Monitor the elution profile using a UV detector at 274 nm.

o Data Interpretation: The two enantiomers (D-o-Tyrosine and L-o-Tyrosine) will elute at
different retention times. The order of elution depends on the specific chiral stationary phase
used. The identity of the D-o-Tyrosine peak can be confirmed by injecting a standard of the
pure enantiomer if available.

Conclusion

The structural elucidation of D-o-Tyrosine relies on a combination of modern analytical
techniques. While specific, published datasets for this particular isomer are not abundant, a
comprehensive structural profile can be constructed by applying fundamental principles of
spectroscopy and chromatography, and by drawing comparisons with its more studied isomers.
NMR and FTIR provide the functional group and connectivity information, mass spectrometry
confirms the molecular weight and substructural fragments, and chiral HPLC combined with X-
ray crystallography definitively establishes the absolute stereochemistry. The understanding of
D-amino acid signaling pathways further underscores the importance of such detailed structural
work for applications in neuroscience and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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